molecular formula C22H18O2 B3075161 Biphenyl-4-yl(p-methoxystyryl) ketone CAS No. 102692-38-6

Biphenyl-4-yl(p-methoxystyryl) ketone

Cat. No. B3075161
CAS RN: 102692-38-6
M. Wt: 314.4 g/mol
InChI Key: MNESAXRIWTZNSF-CXUHLZMHSA-N
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Description

Biphenyl-4-yl(p-methoxystyryl) ketone is a chemical compound with the molecular formula C22H18O2 . It is used in various applications, including as a laboratory chemical .


Molecular Structure Analysis

The molecular structure of this compound is based on the biphenyl core, which consists of two benzene rings linked at the [1,1’] position . The compound has a molecular weight of 314.384 g/mol .


Chemical Reactions Analysis

Biphenyl compounds, like this compound, undergo various chemical reactions. These include Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

Scientific Research Applications

Biphenyl-4-yl(p-methoxystyryl) ketone has been studied for its potential applications in various scientific fields, including organic synthesis, material science, and pharmacology. This compound is commonly used as a starting material in the synthesis of various organic compounds, such as chalcones and flavones. This compound has also been studied for its potential applications in material science, such as the synthesis of fluorescent dyes and polymers. In pharmacology, this compound has been studied for its potential anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Biphenyl-4-yl(p-methoxystyryl) ketone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antiviral, and anticancer properties. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce the activation of immune cells, such as macrophages and T cells. This compound has also been shown to inhibit the replication of various viruses, such as hepatitis B virus and human immunodeficiency virus (HIV). Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

Advantages and Limitations for Lab Experiments

Biphenyl-4-yl(p-methoxystyryl) ketone has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. This compound can be synthesized using various methods and is readily available from commercial sources. This compound is also relatively inexpensive compared to other compounds used in lab experiments. However, this compound has some limitations for lab experiments, including its low solubility in water and potential toxicity. This compound is relatively insoluble in water, which can limit its use in aqueous-based experiments. Additionally, this compound has been shown to have cytotoxic effects in some cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Biphenyl-4-yl(p-methoxystyryl) ketone, including its potential applications in drug discovery and material science. This compound has been shown to have potential anticancer, antiviral, and anti-inflammatory properties, which make it a promising candidate for drug discovery. Additionally, this compound has potential applications in material science, such as the synthesis of fluorescent dyes and polymers. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.

Safety and Hazards

Biphenyl compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also very toxic to aquatic life with long-lasting effects . It is recommended to handle these compounds with appropriate safety measures, including wearing protective gear and ensuring good ventilation .

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2/c1-24-21-14-7-17(8-15-21)9-16-22(23)20-12-10-19(11-13-20)18-5-3-2-4-6-18/h2-16H,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNESAXRIWTZNSF-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601179834
Record name (2E)-1-[1,1′-Biphenyl]-4-yl-3-(4-methoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102692-38-6
Record name (2E)-1-[1,1′-Biphenyl]-4-yl-3-(4-methoxyphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102692-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-1-[1,1′-Biphenyl]-4-yl-3-(4-methoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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